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Compound of Interest

Compound Name: CFTRIinh-172

Cat. No.: B1212534

Introduction

CFTRinh-172, or 3-[(3-trifluoromethyl)phenyl]-5-[(4-carboxyphenyl)methylene]-2-thioxo-4-
thiazolidinone, is a highly potent and selective small-molecule inhibitor of the Cystic Fibrosis
Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2] Since its identification
through high-throughput screening, it has become an indispensable tool in cystic fibrosis (CF)
research.[3] Its primary utility lies in its ability to acutely and reversibly block CFTR function,
allowing researchers to probe the physiological roles of CFTR, create pharmacological models
of CF, and validate CFTR-mediated activity in various experimental systems.[1][4] These notes
provide detailed applications, protocols, and key data for researchers utilizing CFTRinh-172.

Mechanism of Action

CFTRinh-172 acts as a direct inhibitor by binding within the CFTR channel pore.[5][6]
Cryogenic electron microscopy (cryo-EM) studies have revealed that it lodges near
transmembrane helix 8, a crucial element linking ATP hydrolysis at the nucleotide-binding
domains (NBDs) to channel gating.[5][7] The binding of CFTRinh-172 stabilizes the
transmembrane helices in a non-conductive conformation, leading to a collapse of the chloride
selectivity filter and blocking the pore from the extracellular side.[5][6]

Interestingly, CFTRinh-172 is not a simple open-channel blocker. It functions as a gating
modulator that inhibits the channel without preventing the dimerization of the NBDs.[5] It slows
the ATP-dependent gating cycle, reducing the channel's open probability primarily by
increasing the mean closed time.[5][8]
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Mechanism of CFTRinh-172 action on the CFTR gating cycle.

Research Applications

+ Pharmacological Probe for CFTR Function: The most common application of CFTRinh-172
is to confirm that an observed chloride current is mediated by CFTR. In electrophysiological
or fluorescence-based assays, a robust signal is first elicited by CFTR activators (e.g.,
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forskolin). Subsequent application of CFTRinh-172 should specifically inhibit this signal,
thereby verifying the involvement of CFTR.[9][10]

e Creation of In Vitro CF Models: CFTRinh-172 allows for the creation of a CF model from its
own control, using non-CF cells.[4] This approach circumvents the issue of genetic variability
when comparing cell lines from healthy donors versus individuals with CF. For instance,
treating primary human airway epithelial cells with CFTRinh-172 for several days has been
shown to mimic the pro-inflammatory phenotype seen in CF, including increased IL-8
secretion.[4][11] This demonstrates that the loss of CFTR chloride conductance alone is
sufficient to initiate an inflammatory cascade.[4]

o Therapeutic Development for Secretory Diarrheas: Beyond CF, CFTR is implicated in
diseases of hyper-activation, such as cholera and other secretory diarrheas, where
excessive CFTR-mediated fluid secretion occurs.[12] CFTRinh-172 has been used in pre-
clinical animal models to demonstrate that inhibiting CFTR can effectively block toxin-
induced intestinal fluid secretion, highlighting its potential as a therapeutic agent for these
conditions.[2][3]

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data regarding the efficacy and activity of
CFTRinh-172 from various studies.

Table 1: Inhibitory Potency of CFTRinh-172

Parameter Value CelllSystem Type Reference

. FRT cells (Short-
Ki ~300 nM L. [2][8]
circuit current)

IC50 ~300 nM Epithelial cells [1]

HEK293T cells
IC50 0.08 £ 0.01 uM [13]
(Patch-clamp)

| Ki | 0.6 uM | Planar lipid bilayer (Single channel) |[8] |

Table 2: Effects on CFTR Channel Gating and Activity (at 10 uM)

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1212534?utm_src=pdf-body
https://www.mdpi.com/1422-0067/23/3/1437
https://pmc.ncbi.nlm.nih.gov/articles/PMC8836180/
https://www.benchchem.com/product/b1212534?utm_src=pdf-body
https://journals.physiology.org/doi/full/10.1152/ajplung.00403.2005
https://www.benchchem.com/product/b1212534?utm_src=pdf-body
https://journals.physiology.org/doi/full/10.1152/ajplung.00403.2005
https://www.researchgate.net/publication/6867111_CFTR_inhibition_mimics_the_cystic_fibrosis_inflammatory_profile
https://journals.physiology.org/doi/full/10.1152/ajplung.00403.2005
https://pmc.ncbi.nlm.nih.gov/articles/PMC4012685/
https://www.benchchem.com/product/b1212534?utm_src=pdf-body
https://www.jci.org/articles/view/16112
http://content-assets.jci.org/manuscripts/16000/16112/JCI0216112.pdf
https://www.benchchem.com/product/b1212534?utm_src=pdf-body
https://www.benchchem.com/product/b1212534?utm_src=pdf-body
https://www.jci.org/articles/view/16112
https://www.medchemexpress.com/CFTR_inh_-172.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4128068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11303713/
https://www.medchemexpress.com/CFTR_inh_-172.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Value with

Parameter Control Value . System Reference
CFTRinh-172

Open .

- Planar lipid
Probability 0.21 £ 0.05 0.007 £ 0.003 bil [5]
ilayer
(WT CFTR) y
Mean Open o
) Planar lipid
Dwell Time (WT 487 £ 92 ms 109 + 14 ms ] [5]
bilayer
CFTR)

| ATP Turnover (kcat) | 22 £ 3 ATP/protein/min | 5.2 £ 1.0 ATP/protein/min | Purified CFTR |[5] |

Table 3: In Vivo Efficacy

Animal Model Treatment Effect Reference

| Mouse | Cholera toxin-induced intestinal fluid secretion | >90% reduction with 250 pg/kg single
IP injection [[2][3] |

Experimental Protocols

Protocol 1: Ussing Chamber Short-Circuit Current (Isc)
Assay

This protocol measures CFTR-dependent ion transport across a polarized epithelial cell
monolayer.

Methodology:

o Cell Culture: Grow a high-resistance, polarized epithelial monolayer (e.g., CFBE, primary
human bronchial epithelial cells) on permeable filter supports (e.g., Transwells®).

e Mounting: Mount the filter support in an Ussing chamber, bathing both apical and basolateral
sides with identical physiological saline solutions (e.g., Krebs-Ringer bicarbonate),
maintained at 37°C and bubbled with 95% 02/5% COs-.
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Voltage Clamp: Clamp the transepithelial voltage to 0 mV and continuously measure the
short-circuit current (Isc), which represents the net ion transport.

Baseline & ENaC Inhibition: Allow the baseline Isc to stabilize. Add an ENaC inhibitor, such
as amiloride (10-100 uM), to the apical chamber to block sodium absorption. The remaining
current is primarily driven by anion secretion.[9][10]

CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist
cocktail, typically forskolin (10-20 uM) and IBMX (100 uM), to the basolateral (or sometimes
both) chamber.[10] Record the increase in Isc until it reaches a stable plateau.

CFTR Inhibition: Add CFTRinh-172 (typically 5-20 uM) to the apical chamber. The resulting
decrease in Isc represents the CFTR-dependent component of the current.[9][10]

Ussing Chamber Workflow

1. Mount cell monolayer 2. Stabilize baseline 3. Add Amiloride (apical) 4. Add Forskolin/IBMX 5. Record stable 6. Add CFTRinh-172 (apical) 7. Measure decrease in Isc
in Ussing Chamber Short-Circuit Current (Isc) to inhibit ENaC to activate CFTR CFTR-activated Isc to inhibit CFTR to quantify CFTR activity

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [CFTRinh-172: Application Notes and Protocols for
Cystic Fibrosis Research]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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